molecular formula C9H7BrClN3 B567581 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 1310097-29-0

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No. B567581
CAS RN: 1310097-29-0
M. Wt: 272.53
InChI Key: HUYFMRMVVZZPIR-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C9H7BrClN3 . It has an average mass of 272.529 Da and a monoisotopic mass of 270.951172 Da .

Scientific Research Applications

Hydrogen-Bonded Structures

3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is part of a family of compounds known for forming hydrogen-bonded structures. Similar isostructural compounds exhibit molecular linkage through C-H...pi(arene) hydrogen bonds and are interconnected into chains or sheets by pi-pi stacking interactions, indicating potential applications in crystal engineering and materials science (Portilla et al., 2005).

Precursor for Polyheterocyclic Systems

These compounds serve as precursors for constructing polyheterocyclic ring systems. Reactions involving these structures have led to the creation of new compounds with potential applications in various fields, such as materials science and pharmacology. The structural diversity obtained from these reactions points to the versatility of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine in synthetic chemistry (Abdel‐Latif et al., 2019).

Structural Motif in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core, closely related to 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine, is a key structural motif in numerous applications, notably in medicinal and pharmaceutical contexts. The diversity in synthetic routes for this core underlines its significance and potential in drug design and other applications (Al‐Azmi, 2019).

Crystal Packing Influences

Compounds in this family have been studied for their crystal packing characteristics, influenced by various substituents. These studies provide valuable insights into the molecular interactions and properties of these compounds, relevant for materials science and solid-state chemistry (Frizzo et al., 2011).

properties

IUPAC Name

10-bromo-2-chloro-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)5-2-1-3-7(5)13-9(6)14/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFMRMVVZZPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N3C(=C(C=N3)Br)N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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